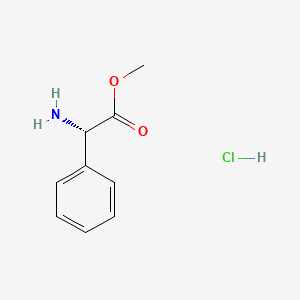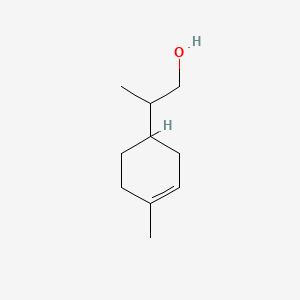
LANTHANUM SILICIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum silicide is a compound formed by the combination of lanthanum and silicon. It is part of the rare earth metal silicides, which are known for their unique properties such as high melting points, electrical conductivity, and thermal stability. This compound is represented by the chemical formula LaSi₂ and is primarily used in various high-temperature and electronic applications .
準備方法
Synthetic Routes and Reaction Conditions: Lanthanum silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of lanthanum and silicon at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the deposition of lanthanum and silicon precursors onto a substrate, followed by a high-temperature reaction to form this compound.
Hydrothermal Synthesis: This method involves the reaction of lanthanum salts with silicon sources in an aqueous solution at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is often produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves heating a mixture of lanthanum and silicon powders in a controlled atmosphere to prevent oxidation .
Types of Reactions:
Oxidation: this compound can undergo oxidation when exposed to oxygen at high temperatures, forming lanthanum oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where silicon atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves the use of other metal or non-metal elements under controlled conditions.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental lanthanum and silicon.
Substitution: Various substituted silicides depending on the substituting element.
科学的研究の応用
Lanthanum silicide has a wide range of applications in scientific research, including:
Electronics: Used as a contact material in semiconductor devices due to its low resistivity and high thermal stability.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Materials Science: Studied for its potential use in high-temperature structural materials and coatings due to its excellent thermal and mechanical properties.
Energy Storage: Investigated for use in energy storage devices such as batteries and supercapacitors.
作用機序
The mechanism of action of lanthanum silicide in its various applications is primarily based on its unique electronic and structural properties. In electronic applications, its low resistivity and high thermal stability make it an ideal contact material. In catalysis, its specific crystal and electronic structures enable it to facilitate various chemical reactions efficiently .
類似化合物との比較
Cerium Silicide (CeSi₂): Similar in structure and properties but with different electronic characteristics.
Neodymium Silicide (NdSi₂): Another rare earth silicide with comparable thermal stability and conductivity.
Samarium Silicide (SmSi₂): Known for its high melting point and electrical conductivity.
Uniqueness of Lanthanum Silicide: this compound stands out due to its specific combination of low resistivity, high thermal stability, and ease of synthesis. These properties make it particularly suitable for high-temperature and electronic applications, where other silicides may not perform as well .
特性
CAS番号 |
12056-90-5 |
|---|---|
分子式 |
LaSi2 |
分子量 |
195.08 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)









